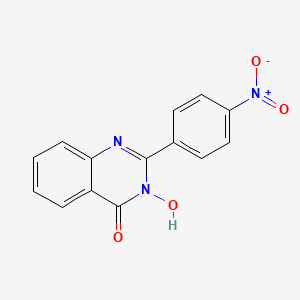

3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14-11-3-1-2-4-12(11)15-13(16(14)19)9-5-7-10(8-6-9)17(20)21/h1-8,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIPINHRRHQQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-nitrobenzaldehyde with anthranilic acid in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino-substituted quinazolinones.

Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-(4-nitrophenyl)-4(3H)-quinazolinone: Lacks the hydroxyl group at the 3-position.

3-hydroxy-2-phenyl-4(3H)-quinazolinone: Lacks the nitro group on the phenyl ring.

3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone: Contains a methyl group instead of a nitro group on the phenyl ring.

Uniqueness

3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is unique due to the presence of both the hydroxyl group at the 3-position and the nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone?

- Methodological Answer : Synthesis typically involves cyclization of anthranilic acid derivatives with nitrophenyl-containing precursors. Key steps include:

- Condensation of methyl anthranilate with 4-nitrobenzaldehyde under acidic conditions to form the quinazolinone core.

- Use of nano-TiO₂ as a catalyst to improve reaction efficiency and yield (up to 85%) .

- Purification via recrystallization from ethanol or column chromatography to achieve >95% purity .

Q. What biological activities are associated with quinazolinone derivatives like this compound?

- Methodological Answer : Quinazolinones exhibit diverse activities:

- Antimicrobial : Evaluated against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values: 2–32 µg/mL) .

- Anti-inflammatory : COX-2 inhibition assays (IC₅₀: 0.8–5.2 µM) using carrageenan-induced rat paw edema models .

- Antifungal : In vitro testing against Candida albicans with IC₅₀ values comparable to fluconazole .

Q. How are quinazolinone derivatives characterized for structural confirmation?

- Methodological Answer : Characterization involves:

- Spectroscopy : ¹H/¹³C NMR for substituent analysis (e.g., aromatic protons at δ 7.2–8.3 ppm), FT-IR for carbonyl (1680–1700 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 297.0874 for C₁₄H₁₁N₃O₄) .

Advanced Research Questions

Q. How can researchers optimize the antifungal activity of quinazolinone derivatives through structural modifications?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., Cl, F) at the 7-position of the quinazolinone ring to enhance in vitro potency (e.g., 7-Cl derivative UR-9825 showed IC₅₀: 0.12 µM against C. albicans) .

- Adjust hydrophobicity by adding alkyl chains to improve pharmacokinetic profiles (e.g., t₁/₂ increased from 1 h in mice to 9 h in rabbits) .

- Stereochemical optimization: (1R,2R) isomers exhibit superior activity over other stereoisomers .

Q. What strategies resolve contradictory data in anti-inflammatory activity among quinazolinone derivatives?

- Methodological Answer :

- Perform comparative SAR analysis : 2-Phenyl-3-(4-methoxybenzothiazol-2-yl) derivatives showed 78% inhibition in edema models vs. 65% for non-substituted analogs, highlighting substituent effects .

- Use in silico docking to identify COX-2 binding affinity (e.g., glide scores: −9.2 kcal/mol for active vs. −6.5 kcal/mol for inactive compounds) .

- Validate via dual COX-1/COX-2 assays to rule off-target effects (e.g., selectivity ratios >10 for COX-2) .

Q. How do researchers design in vivo studies to evaluate the antileishmanial potential of quinazolinones?

- Methodological Answer :

- Use BALB/c mice infected with Leishmania donovani promastigotes. Administer compounds orally (50–100 mg/kg/day) for 14 days.

- Assess parasite burden in liver/spleen via Giemsa staining and qPCR. A 3-(4-chlorophenyl) derivative reduced splenic parasites by 89% vs. controls .

- Monitor toxicity via serum ALT/AST levels and histopathology .

Q. What methodologies improve selectivity for cancer cell lines in quinazolinone-based therapeutics?

- Methodological Answer :

- HDAC inhibition assays : Target histone deacetylases (HDACs) with IC₅₀ values <100 nM using fluorogenic substrates (e.g., 2-bromomethyl derivatives showed 92% inhibition at 50 nM) .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-3 activation in treated cells (e.g., 40% apoptosis in HeLa cells at 10 µM) .

- Tumor xenograft models : Evaluate oral efficacy (e.g., 50 mg/kg/day reduced tumor volume by 65% in 21 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.